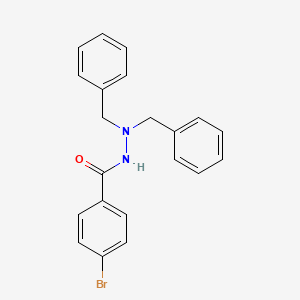
N,N'-biphenyl-4,4'-diylbis(3-chloro-6-methoxy-1-benzothiophene-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The final steps involve the formation of amide bonds to link the biphenyl and benzothiophene units.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amide bonds can produce primary amines.
Aplicaciones Científicas De Investigación
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Shares the benzothiophene core but lacks the biphenyl moiety.
4’-AMINO-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains an amino group instead of a chloro group.
Uniqueness
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C32H22Cl2N2O4S2 |
|---|---|
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
3-chloro-N-[4-[4-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]phenyl]phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H22Cl2N2O4S2/c1-39-21-11-13-23-25(15-21)41-29(27(23)33)31(37)35-19-7-3-17(4-8-19)18-5-9-20(10-6-18)36-32(38)30-28(34)24-14-12-22(40-2)16-26(24)42-30/h3-16H,1-2H3,(H,35,37)(H,36,38) |
Clave InChI |
ULTZGYZBCMTNGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C6=C(S5)C=C(C=C6)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)

![8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B12459705.png)

![N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine](/img/structure/B12459721.png)
![1-{4-[(4-Bromobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12459728.png)
![2-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12459734.png)

![2-(benzylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B12459756.png)

![2-Bromo-6-iodo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12459762.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459771.png)

